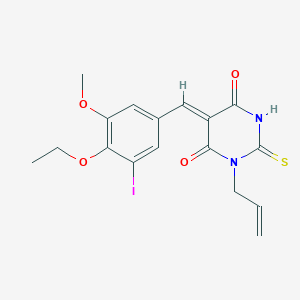
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as EMICORON, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of dihydropyrimidine derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood. However, studies have shown that (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione inhibits the production of pro-inflammatory cytokines by suppressing the activation of NF-κB signaling pathway (Zhang et al., 2019). (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione also induces apoptosis in cancer cells by activating the caspase-3 pathway (Li et al., 2020). In addition, (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione inhibits the aggregation of amyloid-beta peptides by binding to the peptides and preventing their aggregation (Wang et al., 2019).
Biochemical and Physiological Effects:
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has shown various biochemical and physiological effects in scientific research studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 (Zhang et al., 2019). (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway (Li et al., 2020). In addition, (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease (Wang et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in lab experiments is its potential therapeutic applications in various diseases such as inflammation, cancer, and Alzheimer's disease. (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also shown low toxicity in animal studies (Wang et al., 2019). However, one of the limitations of using (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in lab experiments is the lack of understanding of its mechanism of action. More research is needed to fully understand the pharmacological properties of (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.
Zukünftige Richtungen
For (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione include further investigation of its pharmacological properties, exploration of its potential therapeutic applications in other diseases, and optimization of its synthesis method.
Synthesemethoden
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been synthesized using various methods. One of the methods involves the reaction of 4-ethoxy-3-iodo-5-methoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine to obtain the intermediate product. This intermediate product is then reacted with 2-thioxo-4,6-dihydropyrimidine-5-carboxylic acid to obtain (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has shown potential therapeutic applications in various scientific research studies. One of the studies conducted by Zhang et al. (2019) showed that (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study conducted by Li et al. (2020) showed that (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has anti-tumor effects by inducing apoptosis in cancer cells. (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also shown potential in the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides (Wang et al., 2019).
Eigenschaften
Produktname |
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
|---|---|
Molekularformel |
C17H17IN2O4S |
Molekulargewicht |
472.3 g/mol |
IUPAC-Name |
(5Z)-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H17IN2O4S/c1-4-6-20-16(22)11(15(21)19-17(20)25)7-10-8-12(18)14(24-5-2)13(9-10)23-3/h4,7-9H,1,5-6H2,2-3H3,(H,19,21,25)/b11-7- |
InChI-Schlüssel |
OLGLUPKGWCKTNK-XFFZJAGNSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1I)/C=C\2/C(=O)NC(=S)N(C2=O)CC=C)OC |
SMILES |
CCOC1=C(C=C(C=C1I)C=C2C(=O)NC(=S)N(C2=O)CC=C)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1I)C=C2C(=O)NC(=S)N(C2=O)CC=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-Methyl-3-phenyl-2-propenylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300695.png)
![2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300698.png)
![2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300700.png)
![2-[5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300701.png)
![2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300703.png)
![2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300704.png)
![2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300707.png)
![2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide](/img/structure/B300709.png)
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide](/img/structure/B300710.png)
![2-[5-(4-sec-butoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300711.png)
![2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300712.png)
![2-[5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B300714.png)
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B300716.png)
![2-chloro-5-{5-[(E)-(3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B300717.png)